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molecular formula C11H17ClN2 B8663677 3-Chloro-4-diethylaminomethyl-phenylamine

3-Chloro-4-diethylaminomethyl-phenylamine

Cat. No. B8663677
M. Wt: 212.72 g/mol
InChI Key: YVRMBHOOBOWWBJ-UHFFFAOYSA-N
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Patent
US07351719B2

Procedure details

A suspension of 0.700 g (2.884 mmol) (2-chloro-4-nitro-benzyl)-diethyl-amine (Z35a) and 0.400 g Raney nickel in 20 mL THF was hydrogenated for 7.5 h at RT and 25 psi. The catalyst was filtered off and the filtrate was evaporated down i. vac. The crude product was purified by column chromatography (Alox, neutral, act. II-III, petroleum ether/EtOAc 4:1).
Name
(2-chloro-4-nitro-benzyl)-diethyl-amine
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[C:12]([N+:14]([O-])=O)[CH:11]=[CH:10][C:3]=1[CH2:4][N:5]([CH2:8][CH3:9])[CH2:6][CH3:7]>[Ni].C1COCC1>[Cl:1][C:2]1[CH:13]=[C:12]([NH2:14])[CH:11]=[CH:10][C:3]=1[CH2:4][N:5]([CH2:8][CH3:9])[CH2:6][CH3:7]

Inputs

Step One
Name
(2-chloro-4-nitro-benzyl)-diethyl-amine
Quantity
0.7 g
Type
reactant
Smiles
ClC1=C(CN(CC)CC)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated down i
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (Alox, neutral, act. II-III, petroleum ether/EtOAc 4:1)

Outcomes

Product
Details
Reaction Time
7.5 h
Name
Type
Smiles
ClC=1C=C(C=CC1CN(CC)CC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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